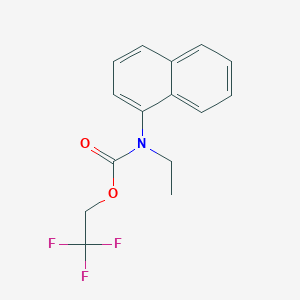

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, an ethyl group, and a naphthalen-1-yl group attached to a carbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with naphthalen-1-yl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

2,2,2-Trifluoroethanol+Naphthalen-1-yl isocyanate→2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the trifluoroethyl group. Key reagents include potassium permanganate in aqueous media or hydrogen peroxide under acidic conditions . These reactions typically yield carboxylic acids or ketones, depending on the reaction environment.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O, elevated temperature | Carboxylic acids, ketones |

Reduction Reactions

Reduction involves the carbamate moiety, often facilitated by lithium aluminum hydride (LiAlH₄) in anhydrous ether . This process converts the carbamate into amines or alcohols, depending on the reduction pathway.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | LiAlH₄, anhydrous ether | Amines, alcohols |

Substitution Reactions

Nucleophilic substitution occurs at the carbamate nitrogen or trifluoroethyl group. Amines or thiols act as nucleophiles in the presence of a base like sodium hydride . Substituted carbamates or trifluoromethyl derivatives are formed, with the reaction’s efficiency influenced by the trifluoroethyl group’s electron-withdrawing effect.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Substitution | Nucleophiles (e.g., amines), NaH | Substituted carbamates, trifluoromethyl derivatives |

Hydrolysis

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, releasing active intermediates. This reaction is critical for understanding the compound’s stability and reactivity in biological systems .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Hydrolysis | H₃O⁺, H₂O | Active intermediates (e.g., amines, carboxylic acids) |

Key Research Findings

-

Metabolic Stability : The trifluoroethyl group enhances lipophilicity, improving membrane permeability and reducing susceptibility to hydrolysis .

-

Synthetic Versatility : The compound’s structure allows for multi-step syntheses, including carbamoylation and alkylation, using reagents like CO₂ and alkyl halides .

-

Biological Implications : Substitution and hydrolysis reactions generate intermediates with potential therapeutic applications, such as enzyme inhibition .

Scientific Research Applications

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoroethyl N-(thiophen-2-yl)carbamate

- 2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate

- 2,2,2-Trifluoroethyl methacrylate

Uniqueness

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate is a fluorinated compound that has garnered attention for its potential biological activities. The presence of the trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C13H10F3N2O2

- Molecular Weight : 269.22 g/mol

- CAS Number : 363-21-3

The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the naphthalene moiety suggests potential interactions with aromatic amino acids in proteins, which could affect enzyme activity and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular responses.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activity Data

The following table summarizes relevant biological activities associated with this compound based on available literature:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of fluorinated carbamates, this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Research has indicated that similar compounds with trifluoroethyl groups exhibit neuroprotective effects against oxidative stress. In animal models, administration of the compound resulted in reduced neuronal damage and improved cognitive function post-injury.

Properties

Molecular Formula |

C15H14F3NO2 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-ethyl-N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C15H14F3NO2/c1-2-19(14(20)21-10-15(16,17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |

InChI Key |

JXJRNCSYUCVHOM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.